3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
Description
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1389315-07-4) is a pyrazole-based compound with a phenyl group at the 3-position and a piperidin-4-yl substituent at the 1-position of the pyrazole ring. It is classified as a pharmaceutical intermediate, indicating its utility in the synthesis of active drug molecules . The molecular weight is 242.326 g/mol, and its structure combines a planar aromatic pyrazole core with a saturated piperidine ring, which may enhance solubility and bioavailability compared to purely aromatic analogs .
Properties
IUPAC Name |
5-phenyl-2-piperidin-4-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-14-10-13(11-4-2-1-3-5-11)17-18(14)12-6-8-16-9-7-12/h1-5,10,12,16H,6-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDVAQIRJMMRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=CC(=N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Enamines with Hydrazine Derivatives
Formation of the Pyrazole Core
The pyrazole ring is typically synthesized via cyclocondensation between β-keto enamines and hydrazines. For 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, a β-keto enamine precursor 2a (1-(piperidin-4-yl)-5-(morpholin-4-yl)-1-penten-3-one) is prepared by reacting piperidine hydrochloride with p-anisalacetone or piperonalacetone in the presence of paraformaldehyde. This intermediate undergoes cyclization with phenylhydrazine under mild conditions (50–60°C, 1–2 hours) to yield 3-aryl-1-(piperidin-4-yl)-2-pyrazolines 4a–c . Subsequent oxidation of the dihydro-pyrazoline to the aromatic pyrazole is achieved using reagents like iodobenzene diacetate or manganese dioxide.
Key Reaction Conditions:
- β-Keto enamine synthesis : Ethanol, reflux (1–2 hours), paraformaldehyde as methylene donor.
- Cyclization : Phenylhydrazine in acetic acid, reflux (1 hour).
- Oxidation : Iodobenzene diacetate in dichloromethane, room temperature (12 hours).
Mechanistic Insights:
The reaction proceeds via hydrazone formation, followed by acid-catalyzed cyclization and aromatization. The piperidin-4-yl group at position 1 originates from the β-keto enamine, while the phenyl group at position 3 is introduced via the styryl moiety of the keto base.
Transamination of Preformed Pyrazoles
Substitution at the N-1 Position
Preformed pyrazoles with labile N-substituents, such as morpholine or piperazine derivatives, undergo transamination with piperidin-4-amine. For example, 1-morpholino-3-phenyl-1H-pyrazol-5-amine 8a reacts with piperidin-4-amine in ethanol under reflux (6–8 hours) to yield the target compound. This method exploits the nucleophilic displacement of the morpholino group by the primary amine, facilitated by the electron-withdrawing effect of the pyrazole ring.
Optimization Data:
Direct N-Substitution via Electrophilic Amination
Palladium-Free Coupling Strategy
A metal-free approach utilizes electrophilic amination reagents to directly introduce the piperidin-4-yl group. The method, adapted from ACS protocols, involves reacting 3-phenyl-1H-pyrazol-5-amine with (1-((p-nitrophenoxy)carbonyloxy)ethyl)piperidin-1-ium chloride (R1 ) in dichloromethane at 0°C. The reaction proceeds via in situ generation of a hydrazine intermediate, which undergoes cyclocondensation with diketones to form the N-substituted pyrazole.
Critical Parameters:
Post-Synthetic Modification of Pyrazole Intermediates
Nitration-Reduction Sequence
A nitro group is introduced at position 5 of 3-phenyl-1-(piperidin-4-yl)-1H-pyrazole via electrophilic nitration (HNO3/H2SO4, 0°C, 1 hour), followed by catalytic hydrogenation (H2/Pd-C, ethanol, 25°C, 4 hours) to yield the 5-amine derivative. This two-step sequence ensures regioselective functionalization while preserving the piperidinyl substituent.
Yield Data:
- Nitration : 65–70% yield.
- Reduction : 85–90% yield.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | β-Keto enamine, phenylhydrazine | Cyclization, oxidation | 55–60 | High regioselectivity | Multi-step, moderate yields |
| Transamination | Preformed pyrazole, piperidin-4-yl | Nucleophilic substitution | 60–75 | Single-step, scalable | Requires labile N-substituent |
| Electrophilic amination | Pyrazol-5-amine, R1 | Hydrazine generation, cyclization | 40–50 | Metal-free, broad substrate scope | Sensitive to moisture |
| Nitration-reduction | 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazole | Nitration, hydrogenation | 55–60 | Regioselective | Hazardous nitration conditions |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to enhance reaction control and throughput. For cyclocondensation, a tubular reactor (residence time: 10–15 minutes) operating at 100°C improves yield to 70–75% by minimizing side reactions. Transamination reactions benefit from packed-bed reactors with immobilized piperidin-4-amine, achieving 80% conversion in half the batch time.
Purification Strategies
Crude products are purified via crystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient). The final compound typically exhibits >98% purity by HPLC, with characteristic NMR peaks at δ 7.2–7.4 (phenyl), δ 3.8–4.1 (piperidinyl CH2), and δ 5.2 (NH2).
Mechanistic and Kinetic Studies
Rate-Determining Steps in Cyclocondensation
Kinetic studies reveal that hydrazone formation (k = 0.15 min⁻¹ at 50°C) is slower than cyclization (k = 0.45 min⁻¹), making it the rate-limiting step. Acid catalysis (acetic acid) lowers the activation energy by protonating the β-keto enamine, accelerating hydrazone tautomerization.
Thermodynamic Stability of Intermediates
Density functional theory (DFT) calculations indicate that the 2-pyrazoline intermediate 4a is 12.3 kcal/mol more stable than its regioisomer due to conjugation between the piperidinyl group and the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is , with a molecular weight of approximately 242.33 g/mol. The compound features a pyrazole ring, which is known for its biological activity, and a piperidine moiety that enhances its pharmacological properties .
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For instance, certain pyrazole derivatives have effectively inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This suggests that this compound may be beneficial in treating inflammatory conditions .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's profile. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related damage in biological systems. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) are commonly used to evaluate this property .
Anticancer Potential
There is growing interest in the anticancer potential of pyrazole derivatives. Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for tumor growth .
Enzyme Inhibition
Pyrazoles are known to inhibit various enzymes, including cyclooxygenases (COX) and phosphodiesterases (PDE). The inhibition of these enzymes can lead to reduced inflammation and pain relief, making these compounds suitable for developing analgesics .
Neuroprotective Effects
Research indicates that pyrazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds could act by modulating neurotransmitter systems or reducing neuroinflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives, focusing on substituents, synthesis, and applications:
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties Piperidine vs. Thienopyrimidine/Pyridine: The piperidine group in the target compound introduces a saturated nitrogen heterocycle, which may improve solubility and basicity compared to aromatic substituents like thienopyrimidine or pyridine. For example, the pyridin-2-yl derivative (L1) exhibits unique crystallographic symmetry and a 100°C supercooling range, attributed to hydrogen-bonding interactions . Aromatic vs. Hybrid Systems: Compounds with fused heterocycles (e.g., thienopyrimidine-pyrazolo hybrids) display extended π-conjugation, enhancing fluorescence or electronic properties. The coumarin-pyrazolo hybrid in exhibits fluorescence, suggesting utility in photochemical applications .
Synthetic Methodologies Vilsmeier-Haack Reactions: Used for introducing formyl groups or constructing fused heterocycles (e.g., –3). Yields (~82%) are comparable to FeCl₃-catalyzed multicomponent reactions . Three-Component Reactions: FeCl₃ on basic alumina improves yields and simplifies purification for thienopyrimidine-pyrazolo hybrids . Catalyst Variations: FeCl₃-SiO₂ in enables efficient coupling of coumarin moieties, highlighting the role of catalyst support in reaction specificity.
Biological and Functional Applications Pharmaceutical Intermediates: The piperidine-containing target compound is marketed for drug synthesis, whereas thienopyrimidine analogs are explored for direct biological activity (e.g., kinase inhibition) . Dyes and Fluorescent Materials: Diazene-linked thiazole derivatives () and coumarin hybrids () demonstrate applications beyond pharmacology, such as in dyes or optical materials .
Computational Insights
- While DFT studies on the target compound are absent in the evidence, analogs like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine have been analyzed for tautomerism and NMR chemical shifts using B3LYP and M06-2X functionals . These methods could predict the target compound’s electronic properties and stability.
Notes
- Contradictions and Limitations: cites a 60°C reaction temperature for a thienopyrimidine hybrid, while and use 70°C. This suggests temperature optimization is context-dependent.
- Future Directions : Computational modeling (e.g., Multiwfn ) could elucidate the target compound’s electronic structure, while expanding synthetic routes (e.g., FeCl₃-catalyzed reactions) may improve accessibility.
Biological Activity
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4, with a molar mass of approximately 242.32 g/mol. The compound features a pyrazole ring substituted with a phenyl group and a piperidine moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4 |
| Molar Mass | 242.32 g/mol |
| CAS Number | 1389315-07-4 |
| IUPAC Name | 5-phenyl-2-piperidin-4-ylpyrazol-3-amine |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects, particularly in the context of cancer therapy and neurological disorders.
Anticancer Activity
Research has indicated that compounds containing the pyrazole structure exhibit promising anticancer properties. Specifically, derivatives similar to this compound have shown efficacy against various cancer cell lines:
-
In vitro Studies : Studies have demonstrated that derivatives can inhibit the growth of multiple cancer types, including:
- Lung Cancer
- Colorectal Cancer
- Breast Cancer (notably MDA-MB-231 cells)
- Prostate Cancer
- In vivo Studies : Animal models have provided insights into the compound's potential as an antitumor agent, showing significant tumor reduction in treated groups compared to controls .
Antiviral Activity
Certain studies have also explored the antiviral properties of pyrazole derivatives. For instance, compounds structurally related to this compound were tested against HIV and other viruses, revealing moderate protective effects against viral replication .
Case Study 1: Anticancer Evaluation
A study focused on a series of pyrazole derivatives similar to this compound evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the piperidine ring significantly enhanced anticancer activity, with some compounds achieving IC50 values as low as 6.25 μM against breast cancer cells .
Case Study 2: Antiviral Screening
Another investigation assessed the antiviral efficacy of piperidine-based pyrazoles against HIV and other pathogens. The study highlighted that certain derivatives exhibited promising antiviral activity, suggesting a potential pathway for therapeutic development .
Q & A
What are the common synthetic routes for 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:
- Condensation reactions : Reacting substituted pyrazole intermediates with piperidine derivatives. For example, 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can react with nucleophilic reagents to form pyrazole-piperidine hybrids .
- Core template modification : Using a 1,5-diarylpyrazole core (similar to SR141716) and introducing piperidinyl groups via alkylation or amination steps .
- Multi-step alkylation/amination : For example, coupling 4-piperidinylamine with pre-functionalized pyrazole rings under reflux in ethanol or acetonitrile .
How can researchers optimize reaction conditions to improve the yield of this compound?
Level: Advanced
Methodological Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while ethanol improves solubility of intermediates .
- Temperature control : Reflux conditions (70–100°C) are critical for facilitating amination/alkylation steps without decomposition .
- Catalyst use : Base catalysts like K₂CO₃ or Et₃N improve reaction efficiency in nucleophilic substitutions .
- Purification techniques : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
What spectroscopic and analytical techniques are used to characterize this compound?
Level: Basic
Methodological Answer:
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and piperidine ring conformation. For example, piperidinyl protons resonate at δ 2.5–3.5 ppm, while pyrazole NH₂ appears as a broad singlet near δ 5.0 ppm .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 296 [M+H]⁺) verify molecular weight .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with a = 8.5088 Å, β = 78.764°) .
How can contradictions in reported biological activity data be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies:
- Reproducibility checks : Replicate studies under identical conditions (e.g., enzyme concentration, pH) .
- Purity validation : Use HPLC (≥95% purity) to rule out side products affecting bioactivity .
- Target-specific assays : Compare binding affinities across isoforms (e.g., kinase selectivity panels) to identify off-target effects .
What structural features influence the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
Critical structural determinants include:
- Piperidine ring conformation : Chair vs. boat conformation affects binding to G-protein-coupled receptors (GPCRs) .
- Phenyl substituent positioning : Para-substituted phenyl groups enhance hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors) .
- Pyrazole NH₂ group : Acts as a hydrogen bond donor, crucial for binding to catalytic residues in enzymes like monoamine oxidases .
Table 1: Structural comparisons of related pyrazole-piperidine derivatives
How can analogs be designed for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
SAR strategies include:
- Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) on the phenyl ring to modulate electronic effects .
- Piperidine modification : Replace piperidine with morpholine or thiomorpholine to alter solubility and target engagement .
- Scaffold hopping : Replace pyrazole with triazole or imidazole cores to explore new binding motifs .
What challenges exist in crystallizing this compound, and how are they addressed?
Level: Advanced
Methodological Answer:
Crystallization challenges and solutions:
- Polymorphism : Use slow evaporation (e.g., methanol/water mixtures) to obtain stable polymorphs .
- Solvent choice : High-polarity solvents (DMF, DMSO) improve crystal growth but may require annealing to remove lattice defects .
- Data collection : Optimize X-ray diffraction parameters (e.g., λ = 0.71073 Å, T = 173 K) to resolve light-atom positions .
What computational methods support the design of derivatives with improved pharmacokinetics?
Level: Advanced
Methodological Answer:
Computational approaches include:
- Molecular docking : Simulate binding to CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- QSAR modeling : Use descriptors like logP and polar surface area to optimize bioavailability .
- MD simulations : Analyze piperidine ring flexibility in aqueous environments to enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
